Cas no 17293-44-6 (2-phenylcyclobutan-1-amine)

2-Phenylcyclobutan-1-amine is a chiral amine featuring a cyclobutane ring substituted with a phenyl group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid cyclobutane scaffold, which can impart conformational constraints in molecular design. The amine functionality allows for further derivatization, making it a versatile intermediate for the development of bioactive compounds or asymmetric catalysts. Its structural uniqueness may also contribute to enhanced binding selectivity in medicinal chemistry applications. The compound is typically handled under inert conditions to preserve stability, and its purity is critical for precise synthetic outcomes.
2-phenylcyclobutan-1-amine structure
2-phenylcyclobutan-1-amine structure
Product Name:2-phenylcyclobutan-1-amine
CAS No:17293-44-6
MF:C10H13N
MW:147.216922521591
MDL:MFCD19210030
CID:2194134
PubChem ID:19703781
Update Time:2025-10-24

2-phenylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylcyclobutanamine
    • 2-phenylcyclobutan-1-amine,hydrochloride
    • 2-phenylcyclobutanaMine hcl
    • 2-phenylcyclobutan-1-amine
    • SY189315
    • AT34599
    • SCHEMBL6950434
    • MFCD19210030
    • AKOS006362111
    • SB75519
    • DB-365272
    • EN300-80624
    • CS-0285328
    • SAA29344
    • 2-phenylcyclobutylamine
    • Z1203589614
    • 17293-44-6
    • MDL: MFCD19210030
    • Inchi: 1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
    • InChI Key: PKMQLQANCCIABY-UHFFFAOYSA-N
    • SMILES: NC1CCC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 147.104799419g/mol
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.031
  • Boiling Point: 239 ºC
  • Flash Point: 103 ºC
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

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2-phenylcyclobutan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:17293-44-6)2-phenylcyclobutan-1-amine
Order Number:A1071282
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:46
Price ($):1296.0
Email:sales@amadischem.com

Additional information on 2-phenylcyclobutan-1-amine

Introduction to 2-phenylcyclobutan-1-amine (CAS No. 17293-44-6)

2-phenylcyclobutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 17293-44-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic amine features a cyclobutane ring substituted with a phenyl group and an amine functional group at the 1-position, making it a versatile scaffold for medicinal chemistry applications.

The structural motif of 2-phenylcyclobutan-1-amine combines the rigidity of the cyclobutane ring with the electronic and steric influence of the phenyl group, which can modulate the compound's interactions with biological targets. Such structural features have garnered considerable attention in recent years due to their potential in drug design, particularly in developing small-molecule inhibitors and modulators.

In recent pharmaceutical research, 2-phenylcyclobutan-1-amine has been explored as a key intermediate in synthesizing novel therapeutic agents. Its unique framework allows for modifications at multiple positions, enabling chemists to fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as potential candidates for treating neurological disorders and inflammatory conditions.

The synthesis of 2-phenylcyclobutan-1-amine typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques align with the broader trends in synthetic chemistry aimed at improving efficiency and sustainability in drug development processes.

One of the most compelling aspects of 2-phenylcyclobutan-1-amine is its role as a building block for more complex molecules. Researchers have leveraged its structure to develop libraries of compounds for high-throughput screening (HTS) campaigns. This approach has led to the identification of novel bioactive scaffolds with therapeutic potential. The compound's ability to serve as a precursor for diverse pharmacophores underscores its importance in medicinal chemistry.

The pharmacological profile of 2-phenylcyclobutan-1-amine has been extensively studied in vitro and in vivo. Early investigations suggested that this compound interacts with specific enzymes and receptors, potentially leading to effects on metabolic pathways and signal transduction cascades. Further research has explored its interactions with proteins involved in neurodegenerative diseases, where modulation of these pathways could offer therapeutic benefits.

Recent advances in computational chemistry have also contributed to the understanding of 2-phenylcyclobutan-1-amine's behavior. Molecular modeling techniques allow researchers to predict how this compound might bind to biological targets, providing insights into its mechanism of action. These computational approaches are increasingly integrated into drug discovery pipelines, complementing experimental data and accelerating the development of new treatments.

The chemical properties of 2-phenylcyclobutan-1-amine, such as its stability under various conditions and reactivity with other functional groups, make it a valuable asset in synthetic chemistry. Its versatility allows for the creation of a wide range of derivatives with tailored properties, which can be optimized for specific applications. This adaptability is crucial in developing drugs that meet stringent pharmacological requirements.

In conclusion, 2-phenylcyclobutan-1-amine (CAS No. 17293-44-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its role as a synthetic intermediate, make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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Amadis Chemical Company Limited
(CAS:17293-44-6)2-phenylcyclobutan-1-amine
A1071282
Purity:99%
Quantity:250mg
Price ($):1296.0
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